Diisooctyl phthalate Diisooctyl phthalate Diisooctyl phthalate is a phthalate ester and a diester.
Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999)
Brand Name: Vulcanchem
CAS No.: 27554-26-3
VCID: VC21259123
InChI: InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3
SMILES: CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C
Molecular Formula: C24H38O4
(C8H17COO)2C6H4
C24H38O4
Molecular Weight: 390.6 g/mol

Diisooctyl phthalate

CAS No.: 27554-26-3

Cat. No.: VC21259123

Molecular Formula: C24H38O4
(C8H17COO)2C6H4
C24H38O4

Molecular Weight: 390.6 g/mol

* For research use only. Not for human or veterinary use.

Diisooctyl phthalate - 27554-26-3

Specification

CAS No. 27554-26-3
Molecular Formula C24H38O4
(C8H17COO)2C6H4
C24H38O4
Molecular Weight 390.6 g/mol
IUPAC Name bis(6-methylheptyl) benzene-1,2-dicarboxylate
Standard InChI InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3
Standard InChI Key IJFPVINAQGWBRJ-UHFFFAOYSA-N
SMILES CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C
Canonical SMILES CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C
Boiling Point 1288 °F at 760 mm Hg (USCG, 1999)
370 °C
Colorform Nearly colorless, viscous liquid
Flash Point 450 °F (USCG, 1999)
450 °F; 232 °C /(method not specified)/
450 °F (232 °C) (Closed cup)
227 °C c.c.
Melting Point -4 °C /From Table/
-45 °C

Introduction

Chemical Identity and Structure

Diisooctyl phthalate (CASRN 27554-26-3) is chemically defined as a 1,2-benzenedicarboxylic acid esterified with two isooctyl alcohol groups. The molecular structure consists of a benzene ring with two carboxylic acid groups in the ortho position, each esterified with an isooctyl chain.

Basic Chemical Information

The chemical is characterized by the following identifiers and properties:

ParameterInformation
CAS Number27554-26-3
Chemical Name1,2-Benzenedicarboxylic acid, diisooctyl ester
Common NameDiisooctyl phthalate (DIOP)
Molecular FormulaC₂₄H₃₈O₄
Molecular Weight390.56
Structural CharacterAromatic diester

The compound is also known by several synonyms in industry and research settings, including isooctyl phthalate, bis(6-methylheptyl) phthalate, Morflex 100, Corflex 880, Hexaplas M/O, Witcizer 313, BISOFLEXDIOP, Palatinol D10, and isooctylphthalate .

Structural Composition

Diisooctyl phthalate is composed of two isooctyl chains attached to a phthalic acid core. Each isooctyl group contains eight carbon atoms arranged in a branched structure. This structural arrangement contributes significantly to the compound's physical properties and industrial applications. The technical grade reagent typically contains 99% DIOP with a mixture of C8 isomers and may contain ≤2% dioctyl phthalate as an impurity .

Physical and Chemical Properties

Physical State and Appearance

Diisooctyl phthalate exists as a colorless oily liquid at room temperature. Its physical appearance is consistent with many other phthalate esters used as plasticizers, contributing to its utility in various industrial applications .

Thermodynamic Properties

The compound exhibits the following thermodynamic properties:

PropertyValue
Melting point-4°C
Boiling point435.74°C (rough estimate)
Flash point>230°F
Pour Point-46
Vapor pressure1 mm Hg (200°C)

These properties make DIOP a stable liquid across a wide temperature range, an important characteristic for its use as a plasticizer .

Physical Parameters

Additional physical parameters that characterize diisooctyl phthalate include:

ParameterValue
Density0.983 g/mL at 25°C
Viscosity57 cp (25°C)
Water Solubility40 µg/L (25°C)
LogP8.516 (estimated)
FormOil
ColorColorless

The low water solubility (40 µg/L) and high LogP value (8.516) indicate that DIOP is highly lipophilic, which influences its environmental fate and bioaccumulation potential .

Toxicological Profile

Acute Toxicity

Diisooctyl phthalate has been subjected to various toxicological assessments to determine its potential health effects. The following acute toxicity data have been reported:

EndpointSpeciesValue
Oral LD₅₀Mouse2,769 mg/kg
Oral LD₅₀Rat/Mouse (other studies)>22,000 mg/kg
Dermal LD₅₀Rabbit>3,160 mg/kg

Irritation and Sensitization

DIOP has demonstrated varying levels of irritation potential in animal studies:

  • Severe dermal irritant at high doses in one well-conducted rabbit study

  • Minimal to mild irritant in two other studies (rabbit and rat)

  • Inadequate evidence regarding ocular irritation or sensitization potential

Metabolism and Bioavailability

Limited metabolism studies have been conducted on DIOP. In one investigation, female Sprague Dawley rats administered 300 mg DIOP/kg via gavage produced three metabolites detected in 24-hour urine samples:

  • Mono-(3-carboxypropyl) phthalate (MCPP): 1.9 ± 0.5 μg/mg creatinine

  • Mono-n-octyl phthalate (MnOP): 1.9 ± 0.8 μg/mg creatinine

  • Mono-(3-methyl-5-dimethylhexyl) phthalate (MiNP): 0.005 ± 0.004 μg/mg creatinine

Researchers noted that detection of MCPP and MnOP following DIOP administration might result from contamination of the isomeric mixture with di-n-octyl phthalate (DnOP) or another linear chain phthalate .

Health Effects and Concerns

Reproductive and Developmental Toxicity

Diisooctyl phthalate carries hazard classifications related to reproductive toxicity. According to safety data, the compound:

  • Is classified with the GHS08 health hazard pictogram

  • Has a signal word of "Danger"

  • Carries the hazard statement H360, indicating it "May damage fertility or the unborn child"

Chronic Toxicity

Regulatory Status and Classification

Hazard Classification

Diisooctyl phthalate has received the following hazard classifications:

Classification ElementDetail
GHS SymbolGHS08 (Health hazard)
Signal WordDanger
Hazard StatementsH360FD
Hazard CodesXn, T
Risk Statements62-63-61-60
Safety Statements23-36/37-24/25-2-45-53

These classifications primarily reflect concerns about potential reproductive toxicity .

Regulatory Listings

DIOP appears on several regulatory lists, including:

  • FDA 21 CFR 175.105 and 175.300 (Indirect Additives used in Food Contact Substances)

  • EPA Substance Registry System

  • TSCA (Toxic Substances Control Act) Inventory

Its presence on these lists indicates regulatory oversight due to its use in consumer products and potential exposure pathways.

Industrial Applications

Primary Uses

Diisooctyl phthalate is primarily employed as a plasticizer in various industrial applications. While specific usage data is limited in the provided search results, it is described as "a minor use plasticizer found in a variety of consumer products."

As a phthalate ester, DIOP likely functions similarly to other phthalate plasticizers, providing flexibility, durability, and longevity to plastic materials, particularly those made of polyvinyl chloride (PVC).

Product NumberDescriptionPackage SizePriceUpdated
P-177Diisooctyl phthalate100g$142024-07-03
P-177Diisooctyl phthalate250g$282024-07-03

This indicates the compound remains commercially relevant despite concerns about phthalate exposure .

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